(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide
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Overview
Description
(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide is an organic compound that features a cyano group, a naphthylamine moiety, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide typically involves the reaction of naphthylamine with a suitable cyano-containing precursor under specific conditions. One common method involves the condensation of naphthylamine with a cyanoacrylamide derivative in the presence of a base, followed by thionation to introduce the thioamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The naphthylamine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthylamine moiety.
Scientific Research Applications
(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the naphthylamine moiety can participate in π-π interactions with aromatic residues in proteins. The thioamide group may also play a role in binding to metal ions or forming hydrogen bonds, thereby influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-(phenylamino)prop-2-enethioamide: Similar structure but with a phenyl group instead of a naphthyl group.
(2Z)-2-cyano-3-(pyridin-2-ylamino)prop-2-enethioamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide is unique due to the presence of the naphthylamine moiety, which can enhance its ability to interact with biological targets through π-π stacking interactions. This structural feature may contribute to its distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-8-12(14(16)18)9-17-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9,17H,(H2,16,18)/b12-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDANHPFVDLMRQZ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N/C=C(/C#N)\C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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